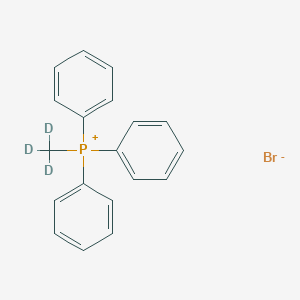

(2H3)Methyltriphenylphosphonium bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

triphenyl(trideuteriomethyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18P.BrH/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSEFCHWGJNHZNT-NIIDSAIPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170527 | |

| Record name | (2H3)Methyltriphenylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1787-44-6 | |

| Record name | Phosphonium, methyl-d3-triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1787-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H3)Methyltriphenylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001787446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H3)Methyltriphenylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2H3]methyltriphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2H3)Methyltriphenylphosphonium Bromide for Advanced Research and Drug Development

Foreword: Unveiling the Potential of a Deuterated Workhorse

In the landscape of modern organic synthesis and medicinal chemistry, the pursuit of precision and enhanced molecular properties is paramount. Isotopic labeling, particularly the substitution of hydrogen with deuterium, has emerged as a powerful strategy to subtly modify a molecule's metabolic fate, reaction kinetics, and spectroscopic signature. This guide provides a comprehensive technical overview of (2H3)Methyltriphenylphosphonium bromide, a deuterated analogue of a cornerstone reagent in organic chemistry. While its non-deuterated counterpart is ubiquitously employed in the Wittig reaction for the formation of carbon-carbon double bonds, the introduction of a trideuteriomethyl group opens new avenues for researchers, scientists, and drug development professionals. This document aims to be an authoritative resource, delving into the core chemical properties, synthesis, and strategic applications of this valuable synthetic tool.

Core Chemical Properties and Characterization

This compound, also known as (trideuteriomethyl)triphenylphosphonium bromide, is the deuterated isotopologue of methyltriphenylphosphonium bromide. The primary distinction lies in the replacement of the three protons on the methyl group with deuterium atoms. This seemingly minor change has significant implications for its characterization and reactivity.

Physical and Chemical Identity

A summary of the key identification and physical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | triphenyl(trideuteriomethyl)phosphanium bromide | N/A |

| Synonyms | (CD₃)Methyltriphenylphosphonium bromide, Methyl-d3-triphenylphosphonium bromide | N/A |

| CAS Number | 1787-44-6 | N/A |

| Molecular Formula | C₁₉H₁₅D₃BrP | |

| Molecular Weight | 360.24 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 230-234 °C (for non-deuterated) | [1] |

| Solubility | Soluble in water (≥ 100 mg/mL) and polar organic solvents. |

Note: Some properties are listed for the non-deuterated analogue due to a lack of specific data for the deuterated compound, but they are expected to be very similar.

Spectroscopic Signature: A Guide to Characterization

The defining feature of this compound is its unique spectroscopic profile, which is crucial for its identification and for tracking its incorporation into larger molecules.

-

¹H NMR: In a ¹H NMR spectrum, the characteristic signal for the methyl protons, which appears as a doublet around 3.27 ppm with a J-coupling to phosphorus of approximately 13.3 Hz in the non-deuterated analogue, will be absent.[2] The only signals observed will be those corresponding to the phenyl protons, typically in the aromatic region (around 7.7-7.9 ppm).

-

¹³C NMR: The ¹³C NMR spectrum will show a characteristic triplet for the deuterated methyl carbon (CD₃) due to coupling with deuterium (spin I = 1). The chemical shift of this carbon will be similar to that of the non-deuterated methyl group, but the signal will be split into a 1:1:1 triplet. The signals for the phenyl carbons will also be present.

-

³¹P NMR: The ³¹P NMR spectrum is expected to show a singlet, similar to the non-deuterated compound, with a chemical shift in the range of +20 to +25 ppm (relative to 85% H₃PO₄).[3] The chemical shift is sensitive to the solvent and concentration.

-

²H (Deuterium) NMR: A deuterium NMR spectrum will show a singlet corresponding to the three equivalent deuterium atoms of the CD₃ group. This technique is particularly useful for confirming the presence and purity of the deuterated label.

Mass spectrometry is a definitive tool for confirming the incorporation of deuterium. The molecular ion peak in the mass spectrum will be shifted by +3 mass units compared to the non-deuterated analogue due to the presence of three deuterium atoms.

The IR spectrum will exhibit C-D stretching vibrations at a lower frequency (around 2200 cm⁻¹) compared to the C-H stretching vibrations (around 2900-3000 cm⁻¹) of the non-deuterated compound. The other characteristic peaks for the triphenylphosphine moiety will remain largely unchanged.

Synthesis and Handling

The synthesis of this compound is a straightforward nucleophilic substitution reaction, analogous to the preparation of its non-deuterated counterpart.[4][5]

Synthetic Protocol

The most common method for synthesizing this compound involves the reaction of triphenylphosphine with deuterated methyl bromide (CD₃Br).

Reaction: P(C₆H₅)₃ + CD₃Br → [(C₆H₅)₃PCD₃]⁺Br⁻

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine in a suitable anhydrous solvent (e.g., benzene, toluene, or acetonitrile). The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the triphenylphosphine.

-

Reagent Addition: Add a stoichiometric equivalent or a slight excess of deuterated methyl bromide (CD₃Br) to the solution. As CD₃Br is a gas at room temperature, it is typically condensed into the reaction vessel at a low temperature or added as a solution in a suitable solvent.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by the precipitation of the white phosphonium salt.

-

Workup and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the precipitated this compound is collected by filtration. The solid is then washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted triphenylphosphine. The product can be further purified by recrystallization from a suitable solvent system, such as dichloromethane/diethyl ether.

-

Drying and Storage: The purified salt should be dried under vacuum to remove any residual solvent. This compound is hygroscopic and should be stored in a tightly sealed container in a desiccator.

Diagram of Synthesis Workflow:

Caption: Mechanism of the deuterated Wittig reaction.

Kinetic Isotope Effect (KIE)

The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered. [6]In the Wittig reaction, the rate-determining step for non-stabilized ylides is typically the decomposition of the oxaphosphetane intermediate. [7]Cleavage of the C-P and C-O bonds occurs in this step. While the C-D bonds are not directly broken in the rate-determining step, a secondary KIE may be observed. The magnitude of this effect is expected to be small but could be significant in competitive reactions or for understanding subtle mechanistic details. Further research is needed to quantify the KIE for the Wittig reaction with (trideuteriomethylene)triphenylphosphorane.

Stereoselectivity

The stereoselectivity of the Wittig reaction is influenced by the nature of the ylide. [8]Non-stabilized ylides, such as (trideuteriomethylene)triphenylphosphorane, generally favor the formation of the (Z)-alkene with aldehydes. [7]The presence of deuterium on the ylide carbon is not expected to significantly alter this inherent stereochemical preference. However, subtle changes in the transition state energies due to the C-D bonds could have a minor influence on the Z/E ratio, a factor that may be important in high-precision synthetic applications.

Applications in Drug Discovery and Development

The strategic incorporation of deuterium into drug candidates is a burgeoning area of medicinal chemistry. [9][10]Deuteration can significantly improve a drug's pharmacokinetic profile by slowing down its metabolism, leading to increased bioavailability and a longer half-life. This compound is a valuable tool for introducing a deuterated methylene (=CD₂) or, after reduction, a deuterated methyl (-CD₃) or ethyl (-CD₂CH₃) group into a molecule.

Blocking Metabolic "Soft Spots"

Many drugs are metabolized by cytochrome P450 enzymes through the oxidation of C-H bonds. [10]The C-D bond is stronger than the C-H bond, and its cleavage has a higher activation energy. By replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of metabolism at that position can be significantly reduced. The Wittig reaction with this compound allows for the precise installation of a deuterated exocyclic methylene group, which can then be further functionalized or reduced to a metabolically more robust alkyl group.

Synthesis of Deuterated Analogues for Pharmacokinetic Studies

During drug development, deuterated analogues of a lead compound are often synthesized to study its metabolic pathways. Methyltriphenylphosphonium bromide can be used to prepare these standards, enabling researchers to track the fate of specific parts of the molecule in vivo using mass spectrometry.

Potential Therapeutic Applications

The improved pharmacokinetic properties of deuterated drugs can lead to several therapeutic advantages, including:

-

Reduced dosing frequency: A longer half-life can mean that a patient needs to take the drug less often, improving compliance.

-

Lower required dose: Increased bioavailability may allow for a lower dose to achieve the same therapeutic effect, potentially reducing side effects.

-

Reduced formation of toxic metabolites: By blocking a specific metabolic pathway, the formation of unwanted and potentially toxic byproducts can be minimized.

Conclusion and Future Outlook

This compound is more than just an isotopically labeled version of a common reagent; it is a precision tool for modern chemical synthesis and drug discovery. Its ability to introduce a deuterated methylene group via the Wittig reaction provides a powerful method for enhancing the metabolic stability of drug candidates and for elucidating metabolic pathways. As the field of deuterated drugs continues to expand, the demand for versatile and reliable deuterated building blocks like this compound will undoubtedly grow. Further research into the specific kinetic isotope effects and stereochemical outcomes associated with its use will only enhance its utility and solidify its place in the synthetic chemist's toolbox.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information - Metal-free hydroxyl functionalized quaternary phosphine type hypercrosslinked polymer for cycloaddition of CO2 and epoxide. Retrieved from [Link]

- Google Patents. (n.d.). US3334144A - Process for making alkyltriaryl-phosphonium compounds.

-

Wikipedia. (2023, December 27). Wittig reaction. Retrieved from [Link]

-

ACS Publications. (2019). Applications of Deuterium in Medicinal Chemistry. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Kinetic isotope effect. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, May 4). Kinetic Isotope Effects. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyltriphenylphosphonium bromide - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]

-

Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(11), 5276–5297. [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information - Metal-free hydroxyl functionalized quaternary phosphine type hypercrosslinked polymer for cycloaddition of CO2 and epoxide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

PubChem. (n.d.). Methyltriphenylphosphonium bromide. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. METHYL TRIPHENYLPHOSPHONIUM BROMIDE FOR SYNTHESIS | Oman CHEMICAL [omanchem.rxmarine.org]

- 4. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. koyonchem.com [koyonchem.com]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. US3334144A - Process for making alkyltriaryl-phosphonium compounds - Google Patents [patents.google.com]

- 9. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 10. Research on Wittig Reagents and Their Applications in Organic Synthesis - Oreate AI Blog [oreateai.com]

An In-depth Technical Guide to the Mechanism of Action of (2H3)Methyltriphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2H3)Methyltriphenylphosphonium bromide, a deuterated analogue of the venerable Wittig reagent precursor, serves as a powerful tool for elucidating reaction mechanisms, particularly the nuanced steps of ylide formation and olefination. This guide provides a comprehensive exploration of its mechanism of action, with a special focus on the kinetic isotope effect (KIE) imparted by the deuterium substitution. We will delve into the synthesis of this isotopically labeled compound, its characterization, and its application in the Wittig reaction, offering field-proven insights and detailed experimental protocols to support researchers in their synthetic and mechanistic endeavors.

Introduction: The Wittig Reaction and the Significance of Isotopic Labeling

The Wittig reaction stands as a cornerstone of organic synthesis, enabling the transformation of aldehydes and ketones into alkenes with high regioselectivity.[1][2] The key reagent in this transformation is a phosphorus ylide, a species with adjacent positive and negative charges on the phosphorus and carbon atoms, respectively.[3] These ylides are typically generated in situ from the deprotonation of a phosphonium salt.[4] Methyltriphenylphosphonium bromide is a common precursor for the generation of methylenetriphenylphosphorane, used to introduce a methylene group.[5]

The introduction of deuterium atoms at the methyl group of methyltriphenylphosphonium bromide, to form this compound, provides a subtle yet profound modification that allows for the interrogation of the reaction mechanism. The difference in mass between protium (¹H) and deuterium (²H or D) leads to a difference in the zero-point vibrational energies of C-H and C-D bonds.[6][7] This disparity manifests as a kinetic isotope effect (KIE), where the rate of a reaction involving the cleavage of a C-D bond is typically slower than that of a C-H bond.[8] By quantifying this effect in the context of the Wittig reaction, we can gain invaluable insights into the rate-determining steps and the nature of the transition states involved.

Synthesis and Characterization of this compound

The synthesis of this compound follows the general principle of phosphine quaternization.[5] The process involves the reaction of triphenylphosphine with a deuterated methyl halide, typically (2H3)methyl bromide or iodide.

Synthetic Protocol

Reaction: P(C₆H₅)₃ + CD₃Br → [(C₆H₅)₃PCD₃]⁺Br⁻

Materials:

-

Triphenylphosphine (Ph₃P)

-

(2H3)Methyl bromide (CD₃Br) or (2H3)Methyl iodide (CD₃I)

-

Anhydrous solvent (e.g., benzene, toluene, or acetonitrile)

Procedure:

-

In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine in the anhydrous solvent of choice.

-

Cool the solution in an ice bath.

-

Carefully introduce (2H3)methyl bromide or iodide to the stirred solution. Due to the low boiling point of methyl bromide, the reaction may need to be conducted in a sealed tube or a pressure vessel for optimal results.[9]

-

Allow the reaction mixture to stir at room temperature for several hours or gently heat under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The product, this compound, will typically precipitate from the solution as a white solid.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic Characterization

The successful synthesis of this compound can be confirmed by standard spectroscopic techniques.

| Technique | Expected Observations for [(C₆H₅)₃PCD₃]⁺Br⁻ |

| ¹H NMR | The characteristic doublet for the methyl protons (CH₃) observed in the non-deuterated analogue around 3.3 ppm (J(P,H) ≈ 13 Hz) will be absent.[10] The aromatic protons on the phenyl rings will appear as multiplets in the range of 7.7-7.9 ppm. |

| ²H NMR | A signal corresponding to the deuterium atoms will be present, confirming isotopic incorporation. |

| ¹³C NMR | The signal for the methyl carbon will exhibit a characteristic multiplet due to coupling with deuterium (C-D coupling). |

| ³¹P NMR | A single resonance is expected, with a chemical shift similar to that of the non-deuterated compound. |

| IR Spectroscopy | The C-D stretching vibrations will be observed at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹) of the non-deuterated analogue. |

| Mass Spectrometry | The mass of the cation [(C₆H₅)₃PCD₃]⁺ will be three mass units higher than that of the non-deuterated cation [(C₆H₅)₃PCH₃]⁺. |

Mechanism of Action: The Role of the Kinetic Isotope Effect

The primary utility of this compound lies in its ability to probe the mechanism of the Wittig reaction through the kinetic isotope effect. The key mechanistic step influenced by the deuterium substitution is the deprotonation of the phosphonium salt to form the ylide.

Ylide Formation: A Kinetically Significant Step

The formation of the phosphorus ylide is achieved by treating the phosphonium salt with a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH).[4]

Reaction: [(C₆H₅)₃PCD₃]⁺Br⁻ + Base → (C₆H₅)₃P=CD₂ + Base-D⁺ + Br⁻

The protons (or deuterons) on the carbon atom adjacent to the positively charged phosphorus are acidic due to the electron-withdrawing nature of the phosphonium group. The rate of this deprotonation step is dependent on the strength of the C-H (or C-D) bond being broken.

The Primary Kinetic Isotope Effect (kH/kD)

The C-D bond is stronger than the C-H bond due to its lower zero-point vibrational energy.[6][7] Consequently, more energy is required to break a C-D bond than a C-H bond. This difference in bond strength leads to a primary kinetic isotope effect (KIE), expressed as the ratio of the rate constant for the reaction with the protio-compound (kH) to the rate constant for the reaction with the deuterated compound (kD).[8]

For the deprotonation of methyltriphenylphosphonium bromide, a significant primary KIE (kH/kD > 1) is expected.[7] This means that the deprotonation of this compound will be slower than that of its non-deuterated counterpart under identical conditions. The magnitude of this KIE can provide valuable information about the transition state of the deprotonation reaction. A larger KIE value generally indicates that the C-H/C-D bond is significantly broken in the transition state.[11]

Caption: Workflow for the generation of the deuterated phosphorus ylide.

The Wittig Reaction Mechanism

Once the deuterated ylide is formed, it reacts with an aldehyde or ketone in the classic Wittig fashion. The currently accepted mechanism for the salt-free Wittig reaction involves a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered oxaphosphetane intermediate.[1] This intermediate then decomposes to yield the alkene and triphenylphosphine oxide.

Caption: The mechanistic pathway of the Wittig reaction with a deuterated ylide.

While the primary KIE is most pronounced in the ylide formation step, secondary KIEs (where the isotopic substitution is not at the bond being broken) can also influence the subsequent steps of the reaction, providing further mechanistic details. However, these effects are generally much smaller.

Experimental Protocol: A Model Wittig Reaction

This section provides a detailed protocol for a model Wittig reaction using this compound and benzaldehyde to synthesize α,α-dideuterostyrene.

Reaction: [(C₆H₅)₃PCD₃]⁺Br⁻ + C₆H₅CHO → C₆H₅CH=CD₂ + (C₆H₅)₃P=O

Materials

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M)

-

Benzaldehyde (freshly distilled)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for extraction and chromatography (e.g., diethyl ether, hexanes)

Procedure

-

Ylide Generation:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound.

-

Add anhydrous THF via syringe and cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add a stoichiometric amount of n-BuLi solution dropwise to the stirred suspension. The formation of the ylide is often indicated by a color change (typically to orange or deep red).

-

Allow the mixture to stir at 0 °C for 30-60 minutes.

-

-

Wittig Reaction:

-

To the freshly prepared ylide solution at 0 °C, add a solution of benzaldehyde in anhydrous THF dropwise via a syringe.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the benzaldehyde.

-

-

Workup and Purification:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to isolate the α,α-dideuterostyrene.

-

Conclusion and Future Perspectives

This compound is an indispensable tool for the detailed mechanistic investigation of the Wittig reaction. The primary kinetic isotope effect observed during its deprotonation provides direct evidence for the C-D bond cleavage being a rate-influencing step in ylide formation. This in-depth understanding, facilitated by isotopic labeling, allows for the fine-tuning of reaction conditions and the rational design of more efficient synthetic strategies.

Future research in this area may focus on the application of this and other deuterated Wittig reagents to more complex systems, including natural product synthesis and the development of novel pharmaceuticals. Furthermore, computational studies in conjunction with experimental KIE data can provide an even more detailed picture of the transition state geometries and reaction energy profiles, furthering our fundamental understanding of this classic and versatile reaction.

References

- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

- Atkins, P., & de Paula, J. (2010). Physical Chemistry. Oxford University Press.

- Cook, P. F. (Ed.). (1991).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

- Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927.

-

NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Methylenecyclohexane. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

- Vedejs, E., & Peterson, M. J. (1994). Stereochemistry and mechanism in the Wittig reaction. Topics in Stereochemistry, 21(1), 1-157.

-

Wikipedia. (2023, October 26). Kinetic isotope effect. In Wikipedia. [Link]

-

Wikipedia. (2023, November 29). Wittig reaction. In Wikipedia. [Link]

- Google Patents. (n.d.). Process for making alkyltriaryl-phosphonium compounds.

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction – Examples and Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). a Reagents and conditions: (a) methyltriphenylphosphonium bromide, tBuOK, THF, rt. Retrieved from [Link]

-

Wikipedia. (2023, December 13). Methyltriphenylphosphonium bromide. In Wikipedia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 5. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. primescholars.com [primescholars.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. US3334144A - Process for making alkyltriaryl-phosphonium compounds - Google Patents [patents.google.com]

- 10. Methyltriphenylphosphonium bromide(1779-49-3) 1H NMR spectrum [chemicalbook.com]

- 11. mason.gmu.edu [mason.gmu.edu]

Methodological & Application

Application Note: Synthesis of Deuterated Olefins via the Wittig Reaction Using (2H3)Methyltriphenylphosphonium Bromide

Introduction: The Strategic Value of Isotopic Labeling

In modern drug discovery and development, the strategic modification of a drug candidate's metabolic profile is paramount. Deuterium labeling, the substitution of hydrogen with its stable heavy isotope, has emerged as a powerful tool to enhance pharmacokinetic properties.[1] This substitution can significantly impact the metabolic fate of a drug by exploiting the kinetic isotope effect (KIE), where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond. Cleavage of this bond is often the rate-limiting step in cytochrome P450 (CYP) mediated metabolism. Consequently, deuteration at a metabolic "soft spot" can slow down drug metabolism, potentially leading to a longer half-life, reduced dosing frequency, and an improved safety profile by minimizing the formation of toxic metabolites.[2][3]

The Wittig reaction stands as a cornerstone of synthetic organic chemistry for its reliability in constructing carbon-carbon double bonds from carbonyl compounds.[4] Its high functional group tolerance and predictable regioselectivity make it an ideal method for the late-stage introduction of an alkene. By employing a deuterated phosphonium ylide, researchers can precisely install a deuterium-labeled methylene group, a common structural motif in many biologically active molecules. This application note provides a comprehensive, field-tested protocol for the Wittig reaction using (2H3)methyltriphenylphosphonium bromide to convert aldehydes and ketones into their corresponding trideuterated terminal olefins.

Reaction Mechanism and Scientific Rationale

The Wittig reaction proceeds through a sequence of well-understood steps, the understanding of which is crucial for optimizing reaction conditions.[5]

-

Ylide Formation: The process begins with the deprotonation of the phosphonium salt, in this case, this compound, by a strong base.[6] The acidity of the protons (or deuterons) on the carbon adjacent to the positively charged phosphorus is significantly increased, allowing for their removal by bases like n-butyllithium (n-BuLi) or sodium hydride (NaH).[5] This step generates the highly nucleophilic phosphorus ylide, a species with adjacent positive and negative charges.[7]

-

Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[8] The resulting intermediate, a betaine, rapidly undergoes intramolecular cyclization where the oxygen anion attacks the positively charged phosphorus.[9] Modern mechanistic studies suggest this may also occur via a concerted [2+2] cycloaddition to directly form a four-membered ring intermediate called an oxaphosphetane.[5][10]

-

Alkene and Phosphine Oxide Formation: The oxaphosphetane intermediate is unstable and collapses in an irreversible step to yield the final products: the desired alkene and triphenylphosphine oxide.[5] The formation of the extremely stable phosphorus-oxygen double bond in triphenylphosphine oxide is the primary thermodynamic driving force for the entire reaction sequence.[10]

Caption: Figure 1: Wittig Reaction Mechanism with this compound.

Detailed Experimental Protocol

This protocol is designed for a generic reaction with a model ketone on a 5 mmol scale. Adjustments may be necessary based on the specific reactivity and solubility of the carbonyl substrate.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Moles (mmol) | Equivalents | Amount | Supplier/Grade |

| This compound | 360.24 | 7.5 | 1.5 | 2.70 g | Isotopic Labeling Specialist |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | - | 75 mL | DriSolv® or equivalent |

| n-Butyllithium (n-BuLi) | 64.06 | 7.0 | 1.4 | 2.8 mL (2.5 M in hexanes) | Acros Organics or equivalent |

| Cyclohexanone (example substrate) | 98.14 | 5.0 | 1.0 | 0.49 g (0.52 mL) | ACS Grade, distilled |

| Saturated aq. NH₄Cl | - | - | - | 50 mL | Laboratory prepared |

| Ethyl Acetate (EtOAc) | 88.11 | - | - | 150 mL | ACS Grade |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | ~5 g | Laboratory Grade |

Safety Precautions

-

This compound: Assumed to have similar hazards to its non-deuterated analog, which is toxic if swallowed and hazardous to the aquatic environment.[11][12] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

n-Butyllithium (n-BuLi): Extremely pyrophoric and reacts violently with water. All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon). Use proper syringe and cannula techniques.

-

Anhydrous Solvents: THF can form explosive peroxides. Use freshly opened bottles or solvent from a purification system.

-

Work Environment: The entire procedure must be performed in a well-ventilated fume hood.

Step-by-Step Procedure

The overall workflow involves ylide generation, reaction with the carbonyl, and subsequent purification.

Caption: Figure 2: Experimental Workflow.

Part A: Ylide Generation

-

Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a glass stopper. Allow the flask to cool to room temperature under a positive pressure of nitrogen.

-

Reagent Addition: To the cooled flask, add this compound (2.70 g, 7.5 mmol).

-

Solvent Addition: Add anhydrous THF (50 mL) via syringe. This will form a white suspension.

-

Cooling: Place the flask in an ice-water bath and cool the suspension to 0 °C with stirring.

-

Base Addition: Slowly add n-BuLi (2.8 mL of a 2.5 M solution in hexanes, 7.0 mmol) dropwise via syringe over 10 minutes.

-

Scientist's Note: A deep orange or reddish color should develop, indicating the formation of the phosphorus ylide.[13] The slow addition of n-BuLi is critical to control any exotherm.

-

-

Stirring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour to ensure complete ylide formation.[14]

Part B: Reaction with Carbonyl

-

Substrate Preparation: In a separate small, dry flask, dissolve cyclohexanone (0.49 g, 5.0 mmol) in anhydrous THF (25 mL).

-

Cooling: Re-cool the ylide suspension to 0 °C using an ice-water bath.

-

Substrate Addition: Add the cyclohexanone solution to the stirring ylide suspension dropwise via syringe over 15 minutes.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.[14]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 95:5 mixture of hexanes:ethyl acetate. The disappearance of the cyclohexanone spot (visualized with a potassium permanganate stain) indicates reaction completion.

Part C: Workup and Purification

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL) at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).[14]

-

Washing: Combine the organic layers and wash with brine (50 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Scientist's Note: The crude product will be a semi-solid containing the desired deuterated alkene and the triphenylphosphine oxide byproduct.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel. Use a non-polar eluent system (e.g., pure hexanes or pentane) to elute the non-polar alkene product, which will come off the column first. The more polar triphenylphosphine oxide will remain on the column or elute much later with a more polar solvent system.

-

Final Product: Combine the product-containing fractions and remove the solvent under reduced pressure to yield the pure (dideuteriomethylene)cyclohexane as a colorless oil.

Characterization and Validation

Confirming the successful incorporation of deuterium and the purity of the final product is a critical final step.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most direct evidence of successful deuteration will be the disappearance or significant reduction of the signal corresponding to the vinyl protons (=CH₂) that would be present in the non-deuterated product.[15]

-

²H NMR (Deuterium NMR): A single resonance in the deuterium spectrum will confirm the presence of the C-D bond, providing unambiguous proof of incorporation.[16][17]

-

¹³C NMR: The signal for the deuterated carbon (=CD₂) will appear as a multiplet due to C-D coupling, and its chemical shift will be slightly different from a =CH₂ carbon.

-

-

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weight of the product.[18] The molecular ion (M⁺) peak should correspond to the mass of the deuterated product, providing definitive confirmation of isotopic labeling.

-

Conclusion

The protocol described herein offers a robust and reliable method for the synthesis of terminal olefins containing a trideuterated methyl group. The strategic application of this deuterated Wittig reagent allows for the precise installation of an isotopically labeled moiety, a technique of immense value in pharmaceutical research for optimizing drug metabolism and pharmacokinetic profiles. By understanding the underlying mechanism and adhering to careful experimental technique, researchers can effectively utilize this reaction to advance their drug discovery programs.

References

-

NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

CHEM333 Lab. (n.d.). Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE!. Retrieved from [Link]

-

TMP Chem. (2020). Wittig Reaction Experiment Part 2: Reaction and Product Isolation. YouTube. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Wittig Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

-

Organic Reaction Flashcards. (n.d.). Wittig - Common Conditions. Retrieved from [Link]

-

Chem 263 Lecture Notes. (2010). Wittig Reaction (continued). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]

-

Chad's Prep. (2021). 19.7b Wittig Reaction | Organic Chemistry. YouTube. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Methyltriphenylphosphonium bromide. Retrieved from [Link]

-

Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Retrieved from [Link]

-

ACS Publications. (n.d.). Improved synthesis of deuterated olefins from the Wittig reaction. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds. Retrieved from [Link]

-

Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. Retrieved from [Link]

-

ACS Publications. (n.d.). Deuterated Olefins from the Wittig Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

-

Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR. Retrieved from [Link]

-

ACS Publications. (n.d.). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Deuterium NMR. Retrieved from [Link]

-

Slideshare. (n.d.). Application of deuterium in drug discovery. Retrieved from [Link]

-

Heavy Water Board. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]

Sources

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Application of deuterium in drug discovery | PPTX [slideshare.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.ualberta.ca [chem.ualberta.ca]

- 7. youtube.com [youtube.com]

- 8. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. chemos.de [chemos.de]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. www1.udel.edu [www1.udel.edu]

- 14. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 15. studymind.co.uk [studymind.co.uk]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 18. resolvemass.ca [resolvemass.ca]

Application Notes: (2H3)Methyltriphenylphosphonium bromide in Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of (2H3)Methyltriphenylphosphonium bromide, a deuterated organophosphorus salt, and its principal application in modern organic synthesis. The primary focus is its role as a precursor to a deuterated Wittig reagent for the site-specific incorporation of a dideuterated methylene (=CD₂) group onto aldehydes and ketones. This methodology is of paramount importance in the fields of medicinal chemistry and drug development for mechanistic studies, metabolic profiling, and the generation of isotopically labeled internal standards for analytical quantification. We present the underlying mechanistic principles, detailed experimental protocols, and the critical parameters that ensure successful and reproducible outcomes.

Introduction: The Significance of Isotopic Labeling

In the landscape of pharmaceutical research and development, understanding a molecule's metabolic fate is as crucial as its pharmacological activity. Isotopic labeling, particularly with the stable, non-radioactive isotope deuterium (²H or D), offers a powerful tool for elucidating metabolic pathways, quantifying drug exposure, and probing reaction mechanisms.[1] The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of a molecule. Most notably, the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference can slow the rate of metabolic reactions that involve C-H bond cleavage, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE) .[2]

Strategically deuterating a drug candidate at metabolically vulnerable positions can lead to:

-

Improved Pharmacokinetic Profiles: Reduced metabolic clearance can increase a drug's half-life and systemic exposure.[3]

-

Reduced Toxic Metabolites: Blocking certain metabolic pathways can decrease the formation of harmful byproducts.[3]

-

Mechanistic Elucidation: Tracking the position of the deuterium label in products of a chemical reaction or metabolic pathway provides invaluable insight.

This compound, [(C₆H₅)₃PCD₃]Br, is a key reagent that enables the precise, irreversible installation of a deuterated methylene unit via the Nobel Prize-winning Wittig reaction.[4]

Core Application: The Deuterated Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis that converts aldehydes and ketones into alkenes.[5] When employing this compound, this reaction becomes a highly reliable method for synthesizing terminal alkenes with a dideuterated methylene group.

The Underlying Mechanism

The reaction proceeds through a well-established sequence. The entire process hinges on the generation of a phosphorus ylide, a species with adjacent positive and negative charges, which acts as a potent carbon nucleophile.[6]

-

Ylide Formation: The process begins with the deprotonation of the phosphonium salt at the carbon adjacent to the phosphorus atom. The positive charge on the phosphorus enhances the acidity of the methyl protons (or deuterons), allowing a strong base to abstract one. This step must be performed under strictly anhydrous and inert conditions, as the resulting ylide is highly reactive towards water and oxygen.[6]

-

Nucleophilic Attack & Cycloaddition: The deuterated ylide, [(C₆H₅)₃P=CD₂], attacks the electrophilic carbonyl carbon of an aldehyde or ketone. Current mechanistic understanding suggests this proceeds via a concerted [2+2] cycloaddition to directly form a four-membered ring intermediate known as an oxaphosphetane.[5]

-

Irreversible Decomposition: The oxaphosphetane intermediate is unstable and rapidly collapses. The thermodynamic driving force for this step is the formation of the very strong and stable phosphorus-oxygen double bond in triphenylphosphine oxide (TPPO). This decomposition is irreversible and yields the desired 1,1-dideuterated alkene and TPPO as a byproduct.

Causality Behind Experimental Choices

The success of the deuterated Wittig reaction is critically dependent on rigorous control of the reaction environment.

-

Reagents & Solvents: All reagents and solvents must be anhydrous. Tetrahydrofuran (THF) is a common solvent as it is aprotic and effectively solvates the intermediates. It must be freshly distilled from a drying agent like sodium/benzophenone.

-

Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., dry Argon or Nitrogen) to prevent the highly basic ylide from being quenched by atmospheric moisture or reacting with oxygen.

-

Base Selection: A strong, non-nucleophilic base is required to deprotonate the phosphonium salt.

-

n-Butyllithium (n-BuLi): Highly effective but pyrophoric and requires careful handling.

-

Sodium Hydride (NaH): A strong base that is easier to handle than n-BuLi, but reactions can be slower due to its heterogeneity.

-

Potassium tert-butoxide (KOtBu): A practical and strong base, suitable for many applications, reducing the hazards associated with organolithium reagents.

-

-

Temperature: Ylide formation is typically performed at 0 °C or below to ensure its stability. The subsequent reaction with the carbonyl substrate is often initiated at a low temperature (e.g., 0 °C or -78 °C) and then allowed to warm to room temperature to drive the reaction to completion.

Experimental Protocols

This section provides a detailed, self-validating protocol for the synthesis of 1,1-dideuterio-styrene from benzaldehyde as a representative example.

Workflow Overview

Step-by-Step Methodology: Synthesis of 1,1-dideuterio-styrene

Materials & Reagents:

-

This compound (1.2 equiv.)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.1 equiv.)

-

Benzaldehyde (1.0 equiv., freshly distilled)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes for eluent

Protocol:

Part A: In-situ Generation of the Deuterated Ylide

-

Setup: Under an atmosphere of dry argon, add this compound (e.g., 4.31 g, 12.0 mmol) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a gas inlet adapter.

-

Solvent Addition: Add anhydrous THF (e.g., 40 mL) via cannula or syringe. Stir to create a suspension.

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Base Addition: While stirring vigorously, add n-BuLi (e.g., 6.9 mL of 1.6 M solution, 11.0 mmol) dropwise via syringe over 10-15 minutes. A deep orange or reddish color should develop, indicating the formation of the phosphorus ylide.

-

Stirring: Maintain the stirring at 0 °C for 1 hour after the addition is complete.

Part B: The Wittig Olefination 6. Substrate Addition: In a separate dry flask, prepare a solution of freshly distilled benzaldehyde (e.g., 1.06 g, 10.0 mmol) in anhydrous THF (e.g., 10 mL). Add this solution dropwise to the stirring ylide solution at 0 °C. 7. Reaction Progression: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The disappearance of the deep color is indicative of reaction completion. 8. Monitoring (Self-Validation): The reaction can be monitored by Thin Layer Chromatography (TLC), eluting with 95:5 Hexanes:EtOAc. The aldehyde spot should disappear and a new, less polar spot corresponding to the styrene product should appear.

Part C: Work-up and Purification 9. Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (e.g., 20 mL). 10. Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). 11. Washing: Combine the organic extracts and wash with brine (1 x 30 mL). 12. Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure. A mixture of the product and triphenylphosphine oxide (TPPO) will be obtained. 13. Purification: Purify the crude product by flash column chromatography on silica gel, eluting with pure hexanes. The non-polar 1,1-dideuterio-styrene will elute first, well-separated from the highly polar TPPO. 14. Characterization (Self-Validation):

- ¹H NMR: Confirm the absence of the aldehydic proton (~10 ppm) and the vinyl protons of non-deuterated styrene.

- ²H NMR: Observe a signal confirming the presence of deuterium.

- Mass Spectrometry: The molecular ion peak should correspond to the mass of styrene + 2 Da.

Data Presentation: Substrate Scope and Conditions

The deuterated methylenation is robust and applicable to a wide range of carbonyl compounds. The reaction conditions are generally consistent, with minor adjustments based on substrate reactivity.

| Entry | Carbonyl Substrate | Base | Solvent | Time (h) | Yield (%) | Isotopic Purity (%) |

| 1 | Benzaldehyde | n-BuLi | THF | 3 | >90 | >98 |

| 2 | 4-Nitrobenzaldehyde | n-BuLi | THF | 2 | >95 | >98 |

| 3 | Cyclohexanone | KOtBu | THF | 4 | ~85 | >98 |

| 4 | Acetophenone | NaH | DMSO | 6 | ~75 | >98 |

Table 1: Representative examples for the deuterated Wittig reaction. Yields and times are typical and may vary.

Conclusion

This compound is an indispensable reagent for the precise installation of a dideuterated methylene group onto a wide array of aldehydes and ketones. The Wittig reaction, when performed with this deuterated salt under carefully controlled anhydrous and inert conditions, provides a reliable and high-yielding pathway to terminally deuterated alkenes. This capability is of immense value to researchers in medicinal chemistry and drug development, facilitating critical studies into drug metabolism and pharmacokinetics. The protocols and principles outlined in this guide provide a robust framework for the successful application of this powerful synthetic tool.

References

-

Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

-

NROChemistry. (2024). Wittig Reaction: Mechanism and Examples. [Link]

-

Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(5), 101-106. [Link]

-

Wikipedia. (n.d.). Wittig reaction. [Link]

-

Chad's Prep. (2021). 19.7b Wittig Reaction | Organic Chemistry. [Link]

-

University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

-

Oreate AI Blog. (2026). Research on Wittig Reagents and Their Applications in Organic Synthesis. [Link]

-

Chem-Station. (2015). Deuterium Labeling Reaction. [Link]

-

Morin, M. A., et al. (2020). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and Z-Boronic acid Pinacol Ester Synthesis. Organic Syntheses, 97, 217-233. [Link]

-

Pirlog, C. F., et al. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 28(4), 1898. [Link]

-

Beyond Benign. (n.d.). Wittig Reaction. [Link]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. [Link]

-

Wang, Y., et al. (2022). An Improved Isotope Labelling Method for Quantifying Deamidated Cobratide Using High-Resolution Quadrupole-Orbitrap Mass Spectrometry. Toxins, 14(11), 743. [Link]

-

Heavy Water Board. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process. [Link]

-

Morsch, L. A., et al. (2025). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]

-

Bansal, S., et al. (2025). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. ResearchGate. [Link]

Sources

- 1. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. Research on Wittig Reagents and Their Applications in Organic Synthesis - Oreate AI Blog [oreateai.com]

- 5. youtube.com [youtube.com]

- 6. d.web.umkc.edu [d.web.umkc.edu]

Preparation of methyl-d3-enetriphenylphosphorane ylide

Application Notes & Protocols for Researchers

A Comprehensive Guide to the Preparation of Methyl-d3-enetriphenylphosphorane Ylide for Isotopic Labeling Applications

Introduction: The strategic introduction of deuterium into organic molecules is a cornerstone of modern pharmaceutical development and mechanistic studies. Deuterated compounds, often referred to as "heavy drugs," can exhibit altered metabolic profiles, leading to improved pharmacokinetic properties.[1] The Wittig reaction stands as a powerful and versatile tool for the formation of carbon-carbon double bonds, converting aldehydes and ketones into alkenes.[1][2][3] This guide provides a detailed protocol for the preparation of methyl-d3-enetriphenylphosphorane, a deuterated Wittig reagent, enabling the precise installation of a trideuterated methyl group into target molecules. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and robust safety protocols.

Theoretical Framework: The Wittig Reaction and the Significance of Deuteration

The Wittig reaction, a Nobel Prize-winning transformation, involves the reaction of a phosphorus ylide (also known as a phosphorane) with a carbonyl compound to form an alkene and a phosphine oxide.[2][4] The driving force of this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[3]

The preparation of the ylide itself is typically a two-step process:

-

Formation of a Phosphonium Salt: This occurs via a nucleophilic substitution (SN2) reaction between a phosphine, most commonly triphenylphosphine (PPh₃), and an alkyl halide.[2][5][6] For the synthesis of our target ylide, we will use iodomethane-d3.

-

Deprotonation: The resulting phosphonium salt is then treated with a strong base to remove a proton from the carbon adjacent to the phosphorus, yielding the ylide.[2][4][7]

The use of methyl-d3-enetriphenylphosphorane allows for the introduction of a CD₃ group, a valuable tool for:

-

Isotopic Labeling Studies: Tracking the metabolic fate of drug candidates.[8]

-

Kinetic Isotope Effect Studies: Elucidating reaction mechanisms.

-

Improving Metabolic Stability: The C-D bond is stronger than the C-H bond, which can slow down metabolic processes that involve C-H bond cleavage.

Experimental Overview

This protocol is divided into two primary stages: the synthesis of the precursor phosphonium salt, (methyl-d3)triphenylphosphonium iodide, and its subsequent in-situ conversion to the ylide for immediate use in a Wittig reaction.

Diagram 1: Overall Synthesis Workflow

Caption: Workflow for the preparation of methyl-d3-enetriphenylphosphorane and its use in the Wittig reaction.

Health and Safety

3.1. Reagent Hazards:

| Reagent | Key Hazards |

| Iodomethane-d3 | Toxic, potential carcinogen, and lachrymator. Handle only in a certified chemical fume hood. |

| Triphenylphosphine | Irritant. Avoid inhalation of dust. |

| Benzene (solvent) | Carcinogen, flammable. Use in a well-ventilated fume hood. Consider substitution with a less hazardous solvent like toluene if the protocol allows. |

| n-Butyllithium (n-BuLi) | Pyrophoric (ignites spontaneously in air), corrosive.[9] Handle under an inert atmosphere (e.g., argon or nitrogen). |

| (Methyl-d3)triphenylphosphonium iodide | May cause skin and eye irritation. |

3.2. Personal Protective Equipment (PPE):

Always wear appropriate PPE, including:

-

Safety goggles or a face shield.[9]

-

Flame-resistant lab coat.[9]

-

Nitrile gloves (or Viton® for handling organolithiums).[9]

-

Closed-toe leather shoes.[9]

3.3. Engineering Controls:

-

All manipulations should be performed in a certified chemical fume hood.

-

Reactions involving air- and moisture-sensitive reagents (like n-BuLi) must be conducted under an inert atmosphere using Schlenk line techniques or in a glovebox.

Detailed Experimental Protocols

Part A: Synthesis of (Methyl-d3)triphenylphosphonium iodide

This protocol is adapted from established procedures for the synthesis of the non-deuterated analog.[10]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Triphenylphosphine (PPh₃) | 262.29 | 10.0 g | 0.0381 mol |

| Iodomethane-d3 (CD₃I) | 144.96 | 5.82 g (2.53 mL) | 0.0401 mol |

| Anhydrous Benzene or Toluene | - | 40 mL | - |

Procedure:

-

Preparation: Under an inert atmosphere, add triphenylphosphine (10.0 g, 0.0381 mol) to a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Dissolution: Add anhydrous benzene or toluene (40 mL) to the flask and stir until the triphenylphosphine is fully dissolved.

-

Addition of Iodomethane-d3: Slowly add iodomethane-d3 (2.53 mL, 0.0401 mol) to the stirring solution at room temperature.

-

Reaction: Seal the flask and stir the mixture at room temperature for 24 hours. A white precipitate of the phosphonium salt will form.

-

Isolation: Collect the precipitate by vacuum filtration. Wash the solid with two portions of cold, anhydrous benzene or toluene (2 x 20 mL) to remove any unreacted starting materials.

-

Drying: Dry the resulting white solid under high vacuum to obtain (methyl-d3)triphenylphosphonium iodide. The expected yield is typically high.

Part B: Generation of Methyl-d3-enetriphenylphosphorane and Subsequent Wittig Reaction

The ylide is highly reactive and is typically generated in-situ and used immediately.[7]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| (Methyl-d3)triphenylphosphonium iodide | 407.24 | 4.07 g | 0.010 mol |

| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |

| n-Butyllithium (1.6 M in hexanes) | - | 6.25 mL | 0.010 mol |

| Aldehyde or Ketone | - | - | 0.010 mol |

Procedure:

-

Setup: To a flame-dried, 100 mL two-neck round-bottom flask under an inert atmosphere, add (methyl-d3)triphenylphosphonium iodide (4.07 g, 0.010 mol) and a magnetic stir bar.

-

Suspension: Add anhydrous THF (50 mL) to create a suspension.

-

Cooling: Cool the flask to 0 °C in an ice-water bath.

-

Deprotonation: While stirring vigorously, slowly add n-butyllithium (6.25 mL of a 1.6 M solution in hexanes, 0.010 mol) dropwise via syringe. A color change to deep red or orange is indicative of ylide formation.

-

Ylide Formation: Allow the mixture to stir at 0 °C for 1 hour to ensure complete deprotonation.

-

Addition of Carbonyl: Dissolve the aldehyde or ketone (0.010 mol) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Wittig Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup and Purification: The reaction is typically quenched by the addition of saturated aqueous ammonium chloride. The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), dried over anhydrous sodium sulfate, and concentrated in vacuo. Purification is achieved by column chromatography on silica gel.

Diagram 2: Mechanism of Ylide Formation and Wittig Reaction

Sources

- 1. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 8. CAS 1560-56-1: (METHYL-D3)TRIPHENYLPHOSPHONIUM IODIDE [cymitquimica.com]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Generation of a Deuterated Methylene Group on a Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Deuterium in Ketone-Containing Molecules

The substitution of hydrogen with its stable, heavy isotope, deuterium (²H or D), is a powerful strategy in modern chemistry, particularly within the pharmaceutical and life sciences sectors. This subtle atomic modification, which doubles the mass of the hydrogen atom, can profoundly influence the physicochemical properties of a molecule without altering its fundamental chemical reactivity. The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, leading to a significant kinetic isotope effect (KIE).[1][2] This effect can retard metabolic pathways that involve the cleavage of a C-H bond, a common step in drug deactivation. Consequently, deuteration can enhance a drug's metabolic stability, prolong its half-life, and reduce the formation of potentially toxic metabolites, ultimately leading to safer and more effective therapeutics.[1] Ketones are a ubiquitous functional group in pharmaceuticals and bioactive molecules, and the hydrogens on the carbon atoms alpha (α) to the carbonyl group are often susceptible to metabolic oxidation. Therefore, the selective generation of a deuterated methylene (-CD₂-) group at this position is of paramount importance.

This comprehensive guide provides detailed application notes and protocols for the most effective methods to introduce a deuterated methylene group on a ketone. We will explore two primary strategies: the direct deuteration of an existing ketone via hydrogen-deuterium exchange (HDE) and the de novo synthesis of ketones incorporating a deuterated methylene unit. For each method, we will delve into the underlying mechanisms, provide step-by-step protocols, and discuss the scope and limitations, empowering researchers to select and implement the optimal strategy for their specific target molecule.

Strategy 1: α-Deuteration of Ketones via Hydrogen-Deuterium Exchange (HDE)

The most common approach for introducing deuterium at the α-position of a ketone is through hydrogen-deuterium exchange (HDE). This method leverages the inherent acidity of the α-protons, which can be reversibly removed to form an enol or enolate intermediate. In the presence of a deuterium source, typically deuterium oxide (D₂O), the subsequent reprotonation step incorporates deuterium.[3] This process can be catalyzed by acids, bases, or more advanced catalytic systems.

Mechanism of α-Deuteration

The efficiency of HDE is predicated on the formation of an enol or enolate intermediate. The choice of catalyst dictates the specific pathway.

Sources

Application Notes and Protocols: The Utility of Phosphonium Salts in Phase-Transfer Catalysis

Introduction: Bridging the Phase Divide with Phosphonium Salts

In the landscape of modern organic synthesis, facilitating reactions between reagents that reside in immiscible phases—such as an aqueous solution and an organic solvent—presents a persistent challenge. Phase-Transfer Catalysis (PTC) has emerged as an elegant and powerful solution to this problem, enabling a vast array of transformations that would otherwise be sluggish or entirely unfeasible.[1] At the heart of this technology is the phase-transfer catalyst, a shuttle that transports a reactive species from one phase to another, thereby initiating the desired chemical reaction.[2]

Among the various classes of phase-transfer catalysts, quaternary phosphonium salts (QPSs) have carved out a significant and expanding niche.[3] Structurally analogous to their more common ammonium counterparts, phosphonium salts consist of a central phosphorus atom bonded to four organic substituents, bearing a net positive charge. This cationic nature allows them to form ion pairs with anionic reagents, which they can then transport from an aqueous or solid phase into the organic phase where the substrate resides.[4]

This guide provides an in-depth exploration of the applications of phosphonium salts in phase-transfer catalysis, tailored for researchers, scientists, and professionals in drug development. We will delve into the core principles that make phosphonium salts exceptional catalysts, provide detailed, field-proven protocols for key synthetic transformations, and offer insights into catalyst selection and troubleshooting.

Core Principles: The Phosphonium Salt Advantage

The efficacy of phosphonium salts as phase-transfer catalysts stems from a unique combination of properties that often render them superior to quaternary ammonium salts, especially under demanding reaction conditions.

Enhanced Thermal Stability: One of the most significant advantages of phosphonium salts is their superior thermal stability.[5] Unlike quaternary ammonium salts, which are susceptible to Hofmann elimination (a degradation pathway that occurs in the presence of base and heat), phosphonium salts are not prone to this decomposition route.[6] Their primary degradation pathway under basic conditions, the formation of a phosphine oxide and a hydrocarbon, typically requires more forcing conditions. This robustness makes phosphonium catalysts the preferred choice for reactions that must be conducted at elevated temperatures to achieve a reasonable reaction rate.[7]

Lipophilicity and Catalyst Efficiency: The larger atomic radius of phosphorus compared to nitrogen, and the often bulkier organic substituents on the phosphonium cation, contribute to its increased lipophilicity. This "oil-loving" character enhances the solubility of the catalyst-anion ion pair in the organic phase, leading to a higher concentration of the nucleophile in the proximity of the organic substrate and, consequently, an accelerated reaction rate.[8]

Versatility in Catalysis: Phosphonium salts catalyze a wide spectrum of organic reactions, including nucleophilic substitutions (SN2), oxidations, reductions, cycloadditions, and polymerization reactions.[7] Their utility is continually expanding, with the development of chiral phosphonium salts enabling highly enantioselective transformations, a critical aspect of modern pharmaceutical synthesis.[9]

The general mechanism of phase-transfer catalysis using a phosphonium salt (Q⁺X⁻) is depicted below. An anion (Y⁻) from the aqueous or solid phase is exchanged for the catalyst's counter-ion (X⁻). The resulting lipophilic ion pair (Q⁺Y⁻) migrates into the organic phase, where the anion reacts with the organic substrate (RZ). The newly formed anion (Z⁻) then pairs with the phosphonium cation, and the resulting Q⁺Z⁻ migrates back to the aqueous/solid phase to restart the catalytic cycle.

Caption: General Mechanism of Phase-Transfer Catalysis.

Application Notes & Protocols

The following sections provide detailed protocols for representative organic transformations utilizing phosphonium salt phase-transfer catalysts. The causality behind key experimental choices is explained to provide a deeper understanding of the reaction system.

Nucleophilic Substitution: Synthesis of Alkyl Fluorides and Aryl Ethers

Nucleophilic substitution reactions are a cornerstone of organic synthesis, and PTC provides a highly efficient means to conduct these transformations, particularly when using poorly soluble nucleophiles.[10]

A. Synthesis of 1-Fluorooctane from 1-Chlorooctane

This protocol details the synthesis of an alkyl fluoride, a transformation that can be challenging due to the low nucleophilicity of the fluoride ion in many solvents. PTC overcomes this by transporting a "naked" fluoride ion into the organic phase.

Causality Behind Experimental Choices:

-

Catalyst: Tributylhexadecylphosphonium bromide (TBHDPB) is chosen for its high lipophilicity, conferred by the long hexadecyl chain, which ensures its partitioning into the organic phase. Its thermal stability is crucial as this reaction is run at a high temperature.[4]

-

Fluoride Source: Potassium fluoride dihydrate (KF·2H₂O) is used as an inexpensive and readily available source of fluoride ions.

-

Solvent System: The reaction is run in a biphasic system with water and the neat organic reactant, eliminating the need for an additional organic solvent, which aligns with the principles of green chemistry.

-

Temperature: A high temperature (160 °C) is necessary to achieve a reasonable reaction rate for the substitution of a chloride with a less reactive fluoride. The high thermal stability of the phosphonium salt is critical here.[4]

Experimental Protocol:

Caption: Workflow for the Synthesis of 1-Fluorooctane.

Materials & Equipment:

-

1-Chlorooctane (14.9 g, 0.1 mol)

-

Potassium fluoride dihydrate (KF·2H₂O) (47 g, 0.5 mol)

-

Tributylhexadecylphosphonium bromide (TBHDPB) (5.1 g, 0.01 mol)

-

Deionized water (30 ml)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a round-bottom flask, add 1-chlorooctane, potassium fluoride dihydrate, tributylhexadecylphosphonium bromide, and water.

-

With vigorous magnetic stirring, heat the mixture to 160 °C using a heating mantle.

-

Maintain the reaction at this temperature for 7 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with deionized water (2 x 50 ml).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and purify the product by distillation.

B. Synthesis of o-Nitrodiphenyl Ether

This protocol demonstrates a solid-liquid PTC reaction for the synthesis of an aryl ether, a common structural motif in pharmaceuticals and agrochemicals.

Causality Behind Experimental Choices:

-

Catalyst: Tetra-n-butylphosphonium bromide is an effective and commercially available catalyst for this type of reaction.[11]

-

Reactants: o-Chloronitrobenzene is the electrophile, and solid potassium phenoxide is the nucleophile. Using the solid nucleophile avoids the complications of a highly aqueous basic environment.

-

Solvent: Toluene is a suitable non-polar solvent that dissolves the organic substrate and the catalyst-anion complex.

-

System: A solid-liquid PTC system often leads to higher selectivity and avoids side reactions that can occur in the presence of a large amount of water.[11]

Experimental Protocol:

-

In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, suspend solid potassium phenoxide in toluene.

-

Add o-chloronitrobenzene and tetra-n-butylphosphonium bromide to the suspension.

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid byproducts and wash the filter cake with toluene.

-

Combine the filtrate and washings, and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the o-nitrodiphenyl ether by recrystallization or column chromatography.

Oxidation Reactions: Selective Oxidation of Alcohols

Phase-transfer catalysis can be employed to perform oxidations using water-soluble oxidants like potassium permanganate in an organic medium.

Causality Behind Experimental Choices:

-

Catalyst: A lipophilic phosphonium salt such as tetrabutylphosphonium chloride is selected. While ammonium salts like Aliquat 336 are also used, phosphonium salts offer superior stability if the reaction requires heating to proceed at a practical rate.

-